![molecular formula C17H17NO3 B14166895 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone CAS No. 342383-86-2](/img/structure/B14166895.png)
1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone is a complex organic compound that features a unique structure combining a furan ring, an indole moiety, and a methoxy group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan ring can be introduced through a subsequent alkylation reaction using furan-2-ylmethyl halides .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the Fischer indole synthesis and subsequent alkylation steps is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, under acidic or basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Furan-2-yl)ethanone: Shares the furan ring but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole ring but differs in the functional groups attached.
Uniqueness: 1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone is unique due to its combination of a furan ring, an indole moiety, and a methoxy group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
342383-86-2 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
1-[1-(furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C17H17NO3/c1-11-17(12(2)19)15-9-13(20-3)6-7-16(15)18(11)10-14-5-4-8-21-14/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
UZDNCETXSLHMON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=CC=CO3)C=CC(=C2)OC)C(=O)C |
Löslichkeit |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
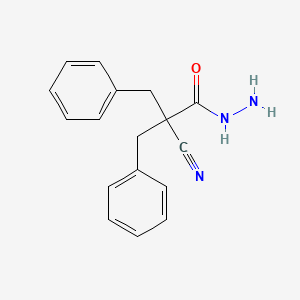

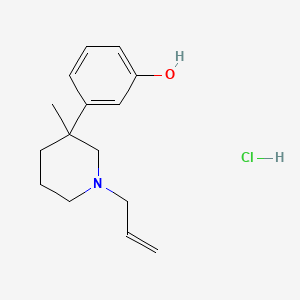
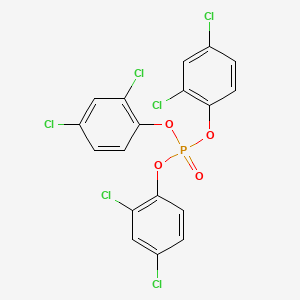
![2-(4-Fluorophenyl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14166845.png)

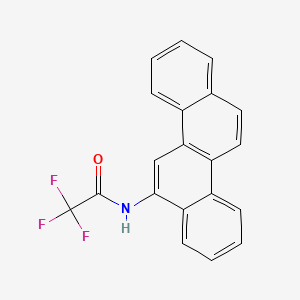
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
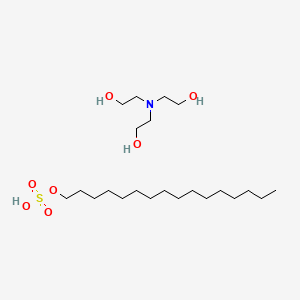
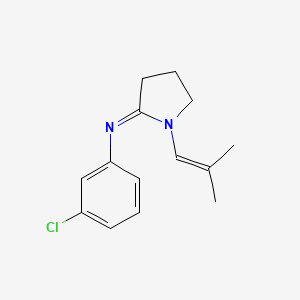
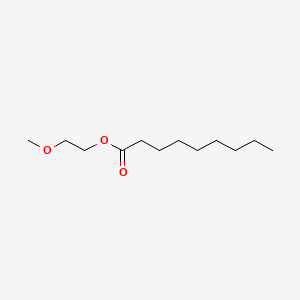
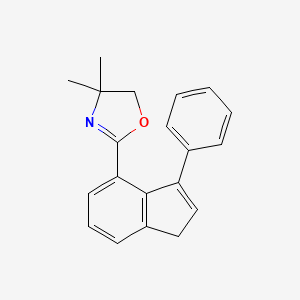
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
